(4-BENZYLPIPERIDINO)(4-BROMO-5-ETHYL-2-THIENYL)METHANONE
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Overview
Description
(4-BENZYLPIPERIDINO)(4-BROMO-5-ETHYL-2-THIENYL)METHANONE is a complex organic compound that features a piperidine ring substituted with a benzyl group and a thienyl ring substituted with a bromo and ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERIDINO)(4-BROMO-5-ETHYL-2-THIENYL)METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the benzyl group. The thienyl ring is then synthesized separately, with the bromo and ethyl groups being introduced through halogenation and alkylation reactions, respectively. Finally, the two moieties are coupled together under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERIDINO)(4-BROMO-5-ETHYL-2-THIENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group in the thienyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, (4-BENZYLPIPERIDINO)(4-BROMO-5-ETHYL-2-THIENYL)METHANONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as cancer or neurological disorders.
Industry
In industry, this compound is used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERIDINO)(4-BROMO-5-ETHYL-2-THIENYL)METHANONE involves its interaction with molecular targets such as receptors, enzymes, or ion channels. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine ring structure but lacking the thienyl moiety.
4-Bromo-2-thienylmethanone: A compound with a similar thienyl ring structure but lacking the piperidine moiety.
Uniqueness
(4-BENZYLPIPERIDINO)(4-BROMO-5-ETHYL-2-THIENYL)METHANONE is unique due to the combination of its piperidine and thienyl moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds with only one of these moieties.
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(4-bromo-5-ethylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNOS/c1-2-17-16(20)13-18(23-17)19(22)21-10-8-15(9-11-21)12-14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTXCSMLHZDHPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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